molecular formula C11H17O6PS B1608240 (4-Diethoxyphosphorylphenyl) methanesulfonate CAS No. 211055-48-0

(4-Diethoxyphosphorylphenyl) methanesulfonate

Cat. No.: B1608240
CAS No.: 211055-48-0
M. Wt: 308.29 g/mol
InChI Key: YRROAECJPUDQID-UHFFFAOYSA-N
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Description

(4-Diethoxyphosphorylphenyl) methanesulfonate is an organophosphorus compound that features both a diethoxyphosphoryl group and a methanesulfonate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Diethoxyphosphorylphenyl) methanesulfonate typically involves the reaction of 4-hydroxyphenyl methanesulfonate with diethyl phosphorochloridate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Diethoxyphosphorylphenyl) methanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The diethoxyphosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of phosphorus.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and phosphoric acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, products can include phosphoramidates, phosphorothioates, and phosphorates.

    Oxidation Products: Oxidized phosphorus compounds such as phosphates.

    Hydrolysis Products: Phenol and phosphoric acid derivatives.

Scientific Research Applications

(4-Diethoxyphosphorylphenyl) methanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing diethoxyphosphoryl groups into organic molecules.

    Medicinal Chemistry: Investigated for its potential as a prodrug or a pharmacophore in drug design.

    Materials Science: Utilized in the synthesis of phosphorus-containing polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Diethoxyphosphorylphenyl) methanesulfonate involves the reactivity of its functional groups. The methanesulfonate group acts as a good leaving group in substitution reactions, facilitating the formation of new bonds. The diethoxyphosphoryl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    (4-Diethoxyphosphorylphenyl) methanesulfonate: Unique due to the presence of both diethoxyphosphoryl and methanesulfonate groups.

    Phenyl methanesulfonate: Lacks the diethoxyphosphoryl group, resulting in different reactivity and applications.

    Diethyl phenylphosphonate: Lacks the methanesulfonate group, affecting its chemical behavior and uses.

Uniqueness

This compound is unique because it combines the properties of both diethoxyphosphoryl and methanesulfonate groups, making it versatile for various chemical reactions and applications

Properties

IUPAC Name

(4-diethoxyphosphorylphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)11-8-6-10(7-9-11)17-19(3,13)14/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRROAECJPUDQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)OS(=O)(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378677
Record name (4-diethoxyphosphorylphenyl) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211055-48-0
Record name (4-diethoxyphosphorylphenyl) methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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